molecular formula C7H10F3NO3 B15254849 2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid

2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid

Cat. No.: B15254849
M. Wt: 213.15 g/mol
InChI Key: YQBFZPFORBBTIA-UHFFFAOYSA-N
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Description

2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid is a compound that features a pyrrolidine ring substituted with a hydroxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions For example, starting from a suitable amino acid derivative, the pyrrolidine ring can be formed through intramolecular cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the functional groups attached to the pyrrolidine ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction could lead to the formation of an alcohol or amine derivative.

Scientific Research Applications

2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid exerts its effects involves interactions with specific molecular targets. The hydroxy and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: Lacks the trifluoromethyl group but shares the pyrrolidine core.

    4-Hydroxy-2-pyrrolidinone: Contains a hydroxy group but differs in the overall structure.

    Trifluoromethylpyrrolidine derivatives: Similar in containing the trifluoromethyl group but may vary in other substituents.

Uniqueness

2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid is unique due to the combination of the hydroxy and trifluoromethyl groups on the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C7H10F3NO3

Molecular Weight

213.15 g/mol

IUPAC Name

2-[4-hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid

InChI

InChI=1S/C7H10F3NO3/c8-7(9,10)6(14)2-4(11-3-6)1-5(12)13/h4,11,14H,1-3H2,(H,12,13)

InChI Key

YQBFZPFORBBTIA-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC1(C(F)(F)F)O)CC(=O)O

Origin of Product

United States

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